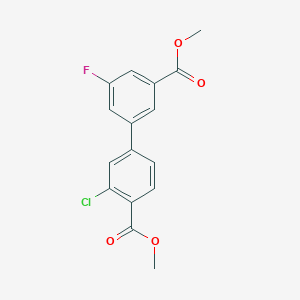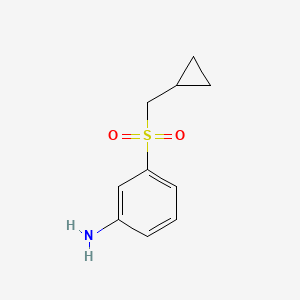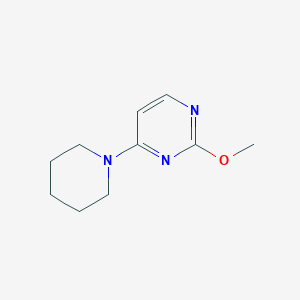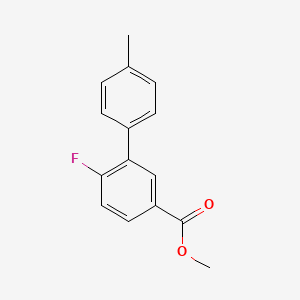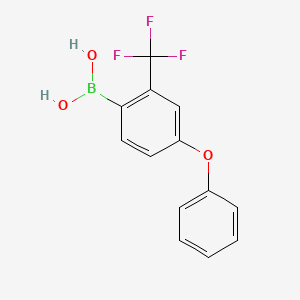
(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid
概要
説明
“(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” is a chemical compound that is often used in laboratory settings . It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and two hydroxyl groups. The compound also contains a trifluoromethyl group and a phenoxy group .
Molecular Structure Analysis
The molecular structure of “(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and two hydroxyl groups. Attached to the boron atom is a phenyl ring, which is further substituted with a phenoxy group and a trifluoromethyl group .Chemical Reactions Analysis
Boronic acids, including “(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Boronic acids can also undergo protodeboronation, a process that involves the removal of the boron group .科学的研究の応用
Synthesis of Medicinal Compounds
(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is utilized in the synthesis of various medicinal compounds. For instance, it serves as a building block in the creation of cathepsin S inhibitors, which are potential treatments for autoimmune diseases .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Ligand Synthesis
It is also involved in the synthesis of chiral bicyclooctadiene-based ligands. These ligands can be used in asymmetric catalysis, which is crucial for producing enantiomerically pure substances in chemistry .
Corticotropin-Releasing Factor Antagonists
Another application is the synthesis of corticotropin-releasing factor-1 antagonists. These antagonists have potential therapeutic uses in treating depression and anxiety disorders .
Materials Science
In materials science, (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid contributes to the functionalization of nanoparticles. This process is essential for creating materials with specific properties for use in electronics and optics .
Boron Neutron Capture Therapy (BNCT)
This compound finds application in Boron Neutron Capture Therapy (BNCT), a type of radiation therapy used to treat cancer. BNCT relies on boron-containing compounds that can accumulate in tumor cells and then be targeted by neutron beams to destroy cancer cells .
Positron Emission Tomography (PET)
It also plays a role in positron emission tomography (PET), a nuclear medicine functional imaging technique used to observe metabolic processes in the body as an aid to the diagnosis of disease .
Catalysis
作用機序
Target of Action
The primary target of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid’s action are the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The action of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is influenced by environmental factors such as the presence of other reactants and the conditions of the reaction . For example, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.
Safety and Hazards
As with all chemicals, “(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” should be handled with care. The safety data sheet for a similar compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it may be harmful if swallowed and may cause skin and eye irritation . Always follow appropriate safety protocols when handling chemicals.
将来の方向性
The use of boronic acids in chemical synthesis is a well-established field with many potential future directions. For example, researchers are continually developing new methods for synthesizing boronic acids and their derivatives . Additionally, boronic acids are being explored for use in various applications, such as in the development of new pharmaceuticals and materials .
特性
IUPAC Name |
[4-phenoxy-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)20-9-4-2-1-3-5-9/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHTCBBYPEVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2=CC=CC=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)
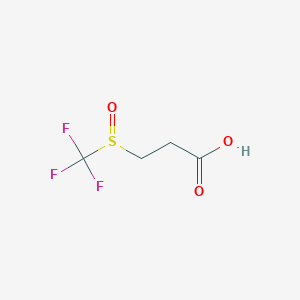
![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)
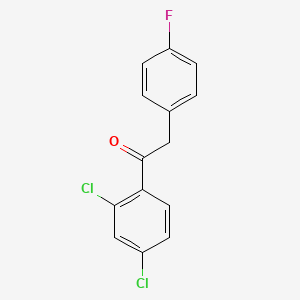


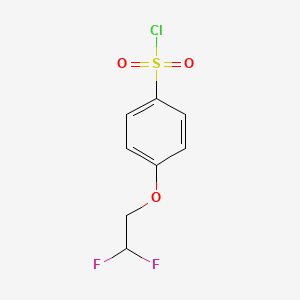
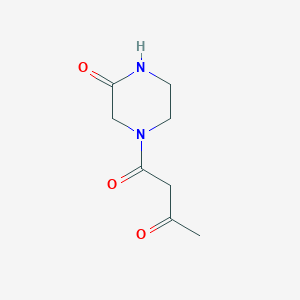
![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)
![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)
